Ald-CH2-PEG3-Azide

描述

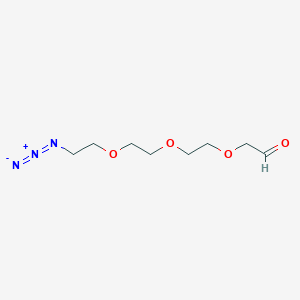

Ald-CH2-PEG3-Azide (CAS: 1002342-83-7) is a heterobifunctional crosslinker featuring three key components:

- Aldehyde group (-CHO): Enables conjugation via Schiff base formation or reductive amination with amine-containing biomolecules.

- PEG3 spacer: A triethylene glycol chain that enhances solubility, reduces steric hindrance, and improves biocompatibility.

- Azide group (-N₃): Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal "click" chemistry .

With a molecular formula of C₈H₁₅N₃O₄ and molecular weight of 217.22 g/mol, it is widely used in antibody-drug conjugates (ADCs), hydrogels, and biomaterial functionalization. Its cleavable PEG linker design supports controlled drug release in ADC applications .

准备方法

Synthetic Routes and Reaction Conditions

Ald-CH2-PEG3-Azide can be synthesized through a multi-step process involving the functionalization of PEG with aldehyde and azide groups. The general synthetic route includes:

PEG Functionalization: Starting with a PEG chain, the hydroxyl groups are first converted to aldehyde groups using an oxidizing agent such as pyridinium chlorochromate (PCC).

Azide Introduction: The aldehyde-functionalized PEG is then reacted with sodium azide (NaN3) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to introduce the azide group

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

化学反应分析

Types of Reactions

Ald-CH2-PEG3-Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions

Substitution Reactions: The aldehyde group can react with amines to form imines, which can be further reduced to amines.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.

SPAAC: Does not require a catalyst and can proceed under mild conditions.

Aldehyde Reactions: Commonly use primary amines and reducing agents such as sodium borohydride (NaBH4)

Major Products

CuAAC and SPAAC: Form stable triazole linkages.

Aldehyde Reactions: Form imines or secondary amines upon reduction

科学研究应用

Bioconjugation

Ald-CH2-PEG3-Azide serves as an effective linker in bioconjugation processes. The azide group can react with alkyne-functionalized molecules to form stable triazole linkages, which are essential in creating bioconjugates for therapeutic applications. This property is particularly useful for:

- Protein Labeling : Enabling the attachment of fluorescent tags or other functional groups to proteins without altering their biological activity.

- Peptide Synthesis : Facilitating the synthesis of peptide-drug conjugates that enhance drug solubility and bioavailability .

Drug Delivery Systems

The hydrophilic nature of the PEG linker enhances the solubility of drugs in aqueous environments, making this compound suitable for developing advanced drug delivery systems. Key applications include:

- PEGylation : Modifying therapeutic agents to improve their pharmacokinetics and reduce immunogenicity.

- Controlled Release : Utilizing the compound in formulations that allow for the controlled release of drugs over time, enhancing therapeutic efficacy while minimizing side effects .

Nanotechnology

In nanotechnology, this compound is used to create functionalized nanoparticles and nanocarriers. The ability to modify surfaces with this compound allows for:

- Targeted Drug Delivery : Functionalizing nanoparticles with targeting ligands that can selectively bind to specific cells or tissues.

- Stabilization of Nanoparticles : Improving the stability and dispersibility of nanoparticles in biological fluids, which is crucial for their effectiveness in vivo .

Material Science

The compound is also applied in material science for developing new materials with specific properties:

- Hydrogels : this compound can be used to create hydrogels that respond to environmental stimuli, making them suitable for applications in tissue engineering and regenerative medicine.

- Surface Modification : Enhancing the biocompatibility of medical devices by attaching bioactive molecules to their surfaces using click chemistry techniques .

Case Study 1: Protein Click Chemistry

A study demonstrated the use of this compound in protein click chemistry, where it facilitated the labeling of proteins with minimal disruption to their function. The azide's reactivity allowed researchers to attach various probes efficiently, showcasing its potential in developing diagnostic tools and therapeutic agents .

Case Study 2: Nanoparticle Functionalization

In another research project, this compound was employed to functionalize gold nanoparticles for targeted drug delivery. The study highlighted how the azide group enabled precise attachment of targeting ligands, enhancing the nanoparticles' ability to deliver chemotherapeutics directly to cancer cells while reducing off-target effects .

作用机制

The mechanism of action of Ald-CH2-PEG3-Azide involves its ability to form stable covalent bonds through click chemistry reactions. The azide group reacts with alkyne or strained alkyne groups to form triazole linkages, while the aldehyde group can form imines with amines. These reactions enable the compound to act as a versatile linker in various bioconjugation and drug delivery applications .

相似化合物的比较

The table below compares Ald-CH2-PEG3-Azide with structurally or functionally related compounds:

Structural and Functional Analysis

This compound vs. Azido-PEG1-C2-Acid

- PEG Length : this compound’s PEG3 spacer provides better solubility and flexibility compared to Azido-PEG1-C2-Acid’s shorter PEG1 chain.

- Reactivity : The aldehyde group in this compound targets amines, while Azido-PEG1-C2-Acid’s carboxylic acid requires carbodiimide activation for conjugation .

This compound vs. IODOACETAMIDE-PEG3-AZIDE

- Target Specificity : IODOACETAMIDE-PEG3-AZIDE’s iodoacetamide reacts selectively with thiols (-SH), making it ideal for cysteine-based conjugations. In contrast, this compound’s aldehyde is amine-specific .

This compound vs. Ald-Ph-PEG3-Azide

- However, this may reduce aqueous solubility compared to this compound’s simpler aldehyde .

This compound vs. Ald-CH2-PEG5-Azide

- Spacer Length : The PEG5 chain in Ald-CH2-PEG5-Azide offers longer spacing for drug payloads but may compromise solubility and increase molecular weight, limiting its use in dense biomaterials .

This compound vs. AEEA-AEEA

- Cleavability: this compound’s PEG linker is cleavable under physiological conditions, enabling controlled drug release. AEEA-AEEA’s non-cleavable ether bonds ensure stable drug retention, suitable for non-toxic payloads .

Application-Specific Advantages

- ADC Development : this compound outperforms Azido-PEG1-C2-Acid in ADC applications due to its balanced spacer length and cleavability .

- Hydrogel Fabrication : this compound is preferred over Ald-Ph-PEG3-Azide for hyaluronic acid (HA) modification in hydrogels, as its aldehyde enables efficient crosslinking without introducing aromatic groups .

生物活性

Ald-CH2-PEG3-Azide, with the Chemical Abstracts Service (CAS) number 1002342-83-7, is a specialized compound primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). This article explores its biological activity, synthesis methods, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃O₄ |

| Molecular Weight | 217.22 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Synonyms | 2-(2-(2-(azidoethoxy)ethoxy)ethoxy)acetaldehyde |

This compound features a polyethylene glycol (PEG) moiety that enhances solubility and stability, making it suitable for bioconjugation applications .

This compound functions as a cleavable linker in ADCs. In this context, it connects a cytotoxic drug to an antibody. Upon internalization by target cells, the linker is cleaved, releasing the drug in proximity to the target site, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. This mechanism is crucial for the development of targeted cancer therapies .

Antibody-Drug Conjugates (ADCs)

ADCs utilizing this compound have demonstrated significant potential in preclinical studies. The biological activity of ADCs can be summarized as follows:

- Target Specificity : ADCs can specifically target cancer cells expressing particular antigens, leading to reduced off-target effects.

- Enhanced Efficacy : The cytotoxic payload is delivered directly to the cancer cells, enhancing the overall therapeutic effect compared to traditional chemotherapy.

- Reduced Side Effects : By limiting exposure to healthy tissues, ADCs reduce common chemotherapy-related side effects .

PROTACs

In addition to ADC applications, this compound serves as a linker in PROTACs, which are designed to induce targeted degradation of specific proteins within cells. This approach has been shown to effectively modulate protein levels and activity, providing a novel strategy for treating diseases linked to protein dysregulation .

Case Study 1: Efficacy in Cancer Models

In a study examining various ADC formulations using this compound, researchers found that these conjugates exhibited improved tumor regression in xenograft models compared to unconjugated drugs. The study highlighted that the cleavable nature of the linker allowed for effective drug release within the tumor microenvironment .

Case Study 2: PROTAC Development

Another investigation focused on the synthesis of PROTACs incorporating this compound. The results indicated that these compounds successfully degraded target proteins in vitro and demonstrated promising pharmacokinetic profiles in vivo. The study underscored the versatility of this compound as a linker in developing next-generation therapeutics .

常见问题

Basic Research Questions

Q. What are the key structural and functional features of Ald-CH2-PEG3-Azide that make it suitable for bioconjugation in ADC synthesis?

this compound contains three critical moieties: an aldehyde group (-Ald) for site-specific conjugation to lysine residues on antibodies, a triethylene glycol (PEG3) spacer to improve solubility and reduce steric hindrance, and an azide group (-N3) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This trifunctional design enables sequential conjugation strategies, such as first linking the antibody via the aldehyde and then attaching payloads (e.g., toxins) via azide-alkyne coupling. The PEG3 spacer enhances biocompatibility and pharmacokinetics by minimizing aggregation .

Q. How should researchers optimize storage conditions for this compound to maintain its reactivity and stability?

this compound is hygroscopic and light-sensitive. Store it at 2–8°C in a desiccated, amber vial under inert gas (e.g., argon) to prevent hydrolysis of the aldehyde group and azide degradation. Prior to use, validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ 9.8 ppm for aldehyde protons). Reconstitute in anhydrous DMSO or DMF to avoid side reactions with water .

Q. What analytical methods are recommended to confirm successful conjugation of this compound to antibodies or other biomolecules?

Use a combination of:

- SDS-PAGE with Coomassie staining to detect shifts in molecular weight post-conjugation.

- MALDI-TOF mass spectrometry to quantify the drug-to-antibody ratio (DAR).

- UV-Vis spectroscopy (e.g., absorbance at 280 nm for antibodies and 320 nm for PEG-azide derivatives) to estimate conjugation efficiency .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported conjugation efficiencies of this compound across different experimental setups?

Contradictions in DAR values often arise from variations in reaction conditions:

- pH control : Aldehyde-mediated conjugation is optimal at pH 6.5–7.5; deviations may lead to Schiff base instability.

- Temperature : Perform reactions at 4°C to minimize antibody denaturation while ensuring sufficient reactivity.

- Molar ratio : Use a 10:1 molar excess of this compound to antibody to account for steric hindrance. Validate results using orthogonal techniques (e.g., HPLC vs. fluorescence labeling) .

Q. What strategies can mitigate off-target binding or aggregation when using this compound in live-cell imaging studies?

- Pre-blocking free aldehydes : Quench unreacted aldehyde groups with tris(hydroxymethyl)aminomethane (Tris buffer) post-conjugation.

- PEGylation optimization : Increase PEG chain length (e.g., PEG6 instead of PEG3) if aggregation persists, though this may reduce cell permeability.

- Click chemistry controls : Include alkyne-free controls to confirm specificity of azide-alkyne reactions .

Q. How does the PEG3 spacer influence the pharmacokinetics and biodistribution of this compound-based ADCs in vivo?

The PEG3 spacer reduces nonspecific interactions with serum proteins and prolongs circulation half-life by ~2–3× compared to non-PEGylated linkers. However, longer PEG chains (e.g., PEG6) may compromise tumor penetration. Validate using radiolabeled tracer studies (e.g., ^89Zr-labeled ADCs) and SPECT/CT imaging to compare biodistribution profiles in murine xenograft models .

Q. What computational or experimental approaches can predict degradation kinetics of this compound linkers in lysosomal environments?

- In vitro lysosomal模拟 : Incubate conjugates in pH 4.5 buffer containing cathepsin B and analyze linker cleavage via LC-MS.

- Molecular dynamics simulations : Model hydrolysis rates of the aldehyde-Schiff base under acidic conditions using software like GROMACS.

- Structure-activity relationship (SAR) studies : Introduce hydrolytically stable groups (e.g., methyl substituents) adjacent to the aldehyde to delay degradation .

Q. Methodological Guidance

Q. How should researchers design a robust protocol for synthesizing this compound derivatives with modified spacer lengths or functional groups?

- Step 1 : Start with the core aldehyde-PEG3-azide structure and substitute PEG3 with PEGn (n = 1–6) via solid-phase synthesis.

- Step 2 : Characterize intermediates using ^1H NMR and FT-IR (e.g., azide peak at ~2100 cm⁻¹).

- Step 3 : Validate conjugation efficiency with model proteins (e.g., BSA) before scaling up .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays involving this compound-drug conjugates?

Use nonlinear regression (e.g., four-parameter logistic model ) to calculate IC50 values. Account for batch variability via mixed-effects models and validate assumptions with residual plots . Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in cytotoxicity data between this compound conjugates and traditional NHS ester-based linkers?

NHS esters target primary amines (e.g., lysine), leading to heterogeneous conjugation, while aldehyde-based linkers target specific residues (e.g., N-terminal amines), yielding more homogeneous ADCs. If cytotoxicity is lower with this compound, assess:

属性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLQXIYUMNSETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。